molecular formula C13H10Cl2N2O B3033997 1-(3,5-Dichlorophenyl)-3-phenylurea CAS No. 13142-58-0

1-(3,5-Dichlorophenyl)-3-phenylurea

Cat. No.: B3033997
CAS No.: 13142-58-0
M. Wt: 281.13 g/mol
InChI Key: HXAALNHUNDFNAG-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-phenylurea is an organic compound characterized by the presence of a urea group bonded to a 3,5-dichlorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)-3-phenylurea can be synthesized through the reaction of 3,5-dichloroaniline with phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-3-phenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The urea group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Derivatives with various functional groups replacing the chlorine atoms.

    Oxidation Products: Compounds with oxidized urea groups.

    Reduction Products: Reduced forms of the urea group, potentially leading to amines or other nitrogen-containing compounds.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3-phenylurea has been studied for its applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which 1-(3,5-Dichlorophenyl)-3-phenylurea exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

    N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different biological activities.

    1-(3,5-Dichlorophenyl)-2,5-pyrrolidinedione: Known for its antifungal properties.

    3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione: Another compound with notable antifungal activity.

Uniqueness: 1-(3,5-Dichlorophenyl)-3-phenylurea stands out due to its specific combination of a urea group with a dichlorophenyl and phenyl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-6-10(15)8-12(7-9)17-13(18)16-11-4-2-1-3-5-11/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAALNHUNDFNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901289452
Record name N-(3,5-Dichlorophenyl)-N′-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13142-58-0
Record name N-(3,5-Dichlorophenyl)-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13142-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dichlorophenyl)-N′-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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